

Dissolving Umbelliprenin for In Vivo Experiments: Application Notes and Protocols

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Compound of Interest

Compound Name: *Umbelliprenin*

Cat. No.: *B1683724*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the dissolution of **Umbelliprenin**, a naturally occurring sesquiterpene coumarin, for in vivo experimental use. Due to its hydrophobic nature, appropriate vehicle selection and preparation are critical for ensuring bioavailability and obtaining reliable experimental results.

Physicochemical Properties of Umbelliprenin

A thorough understanding of **Umbelliprenin**'s properties is essential for selecting a suitable solvent. It is a lipophilic compound with low aqueous solubility.

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₀ O ₃	N/A
Molecular Weight	366.49 g/mol	N/A
LogP	6.591	N/A
Appearance	White to off-white solid powder	N/A
Water Solubility	Poor	N/A

Recommended Vehicle Formulations for In Vivo Administration

The choice of vehicle will depend on the route of administration (e.g., oral gavage, intraperitoneal injection) and the specific requirements of the animal model. Below are commonly used and recommended formulations for hydrophobic compounds like **Umbelliprenin**.

Formulation Composition	Route of Administration	Notes
1. Corn Oil (with or without DMSO)	Oral (PO), Intraperitoneal (IP)	A common vehicle for lipophilic drugs. A small percentage of DMSO (e.g., 3-10%) can be used to initially dissolve Umbelliprenin before suspension in corn oil.
2. Carboxymethyl Cellulose (CMC) Suspension	Oral (PO)	A 0.5% (w/v) solution of CMC in saline or sterile water is a standard suspending vehicle.
3. PEG 300, Tween 80, and Saline (with DMSO)	Intraperitoneal (IP), Oral (PO)	A multi-component system to improve solubility. A typical ratio is 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline. The DMSO concentration can be adjusted based on the compound's solubility and animal tolerance.
4. Liquid Paraffin	Intraperitoneal (IP)	Has been used in some studies for Umbelliprenin administration.

Experimental Protocols

Protocol 1: Preparation of Umbelliprenin in Corn Oil for Oral Gavage

This protocol is suitable for the daily oral administration of **Umbelliprenin** to mice.

Materials:

- **Umbelliprenin** powder
- Dimethyl sulfoxide (DMSO), sterile
- Corn oil, sterile
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes

Procedure:

- Weigh the required amount of **Umbelliprenin** powder and place it in a sterile microcentrifuge tube.
- Add a small volume of DMSO (e.g., 10% of the final volume) to the tube to dissolve the **Umbelliprenin**. Vortex thoroughly until the powder is completely dissolved.
- Add the appropriate volume of sterile corn oil to achieve the final desired concentration.
- Vortex the mixture vigorously to ensure a uniform suspension.
- Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle. The maximum recommended volume for oral gavage in mice is 10 mL/kg.^[1]

Example Calculation for a 10 mg/kg dose in a 25g mouse (0.2 mL administration volume):

- Required concentration: 1.25 mg/mL

- For a 1 mL final volume: Weigh 1.25 mg of **Umbelliprenin**.
- Add 100 µL of DMSO and vortex to dissolve.
- Add 900 µL of corn oil and vortex to create a suspension.

Protocol 2: Preparation of Umbelliprenin Formulation for Intraperitoneal Injection

This protocol describes the preparation of a clear solution of **Umbelliprenin** suitable for intraperitoneal injection.

Materials:

- **Umbelliprenin** powder
- Dimethyl sulfoxide (DMSO), sterile
- Polyethylene glycol 300 (PEG 300), sterile
- Tween 80 (Polysorbate 80), sterile
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes

Procedure:

- Prepare a stock solution of **Umbelliprenin** in DMSO (e.g., 10 mg/mL).
- In a sterile tube, add the required volume of the **Umbelliprenin** stock solution.
- Add PEG 300 to the tube. A common final concentration is 40%.
- Add Tween 80 to the tube. A common final concentration is 5%.

- Add sterile saline to reach the final desired volume. A common final concentration is 45%.
- Vortex the solution thoroughly until it is clear and homogenous.
- Administer the solution via intraperitoneal injection. The recommended maximum volume for IP injection in mice is 10 mL/kg.[1]

Example Formulation (Final concentrations):

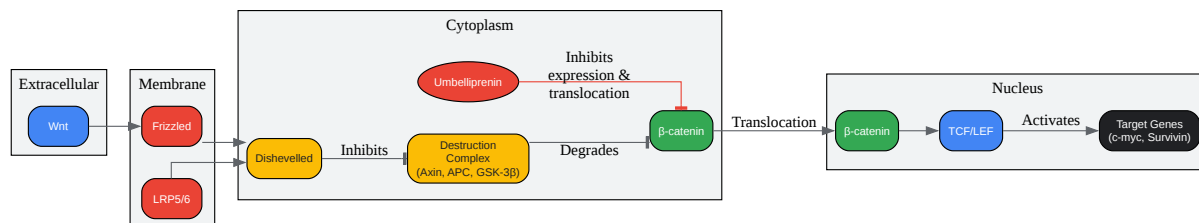
- 10% DMSO
- 40% PEG 300
- 5% Tween 80
- 45% Saline

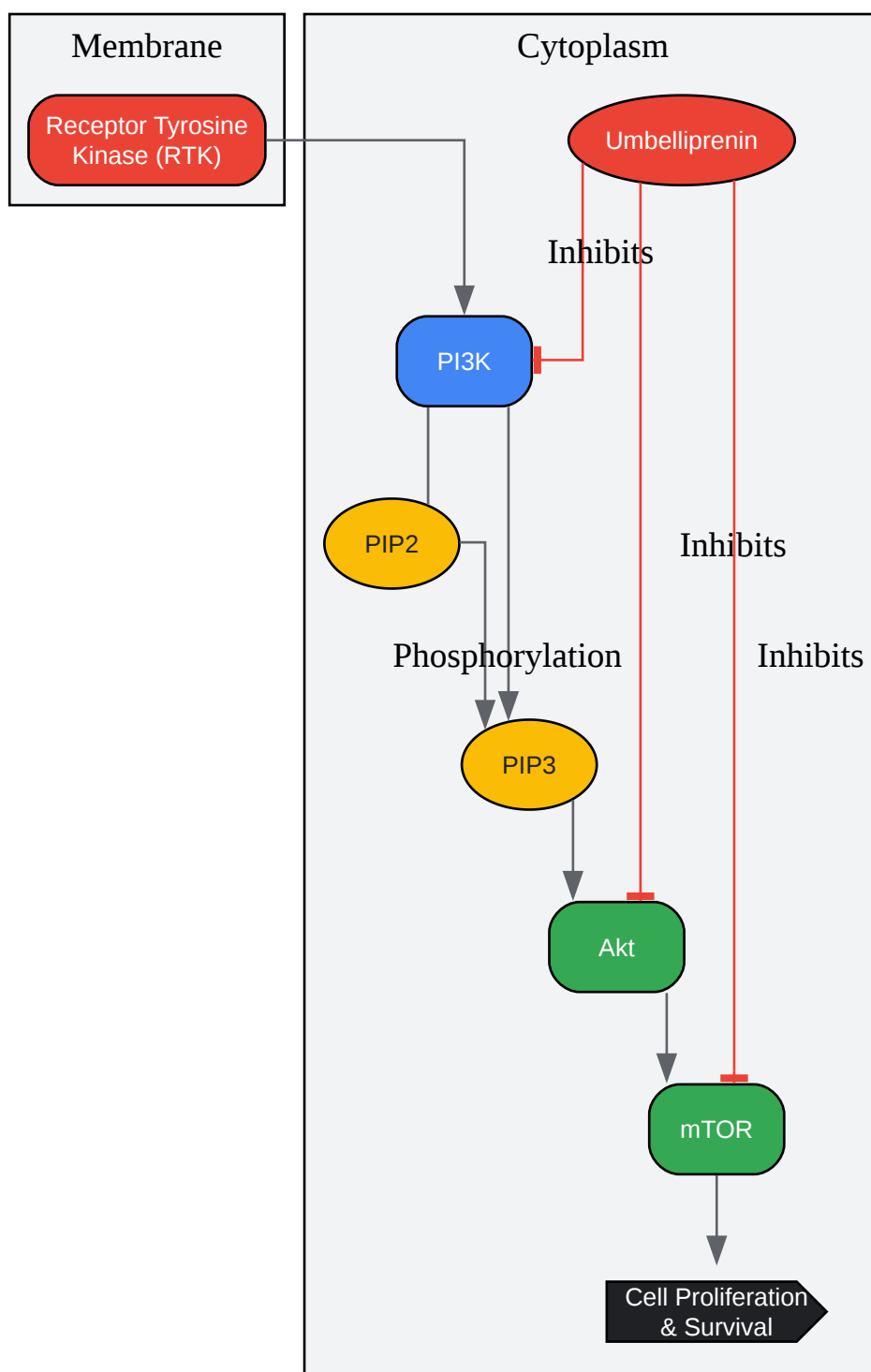
Signaling Pathways Modulated by Umbelliprenin

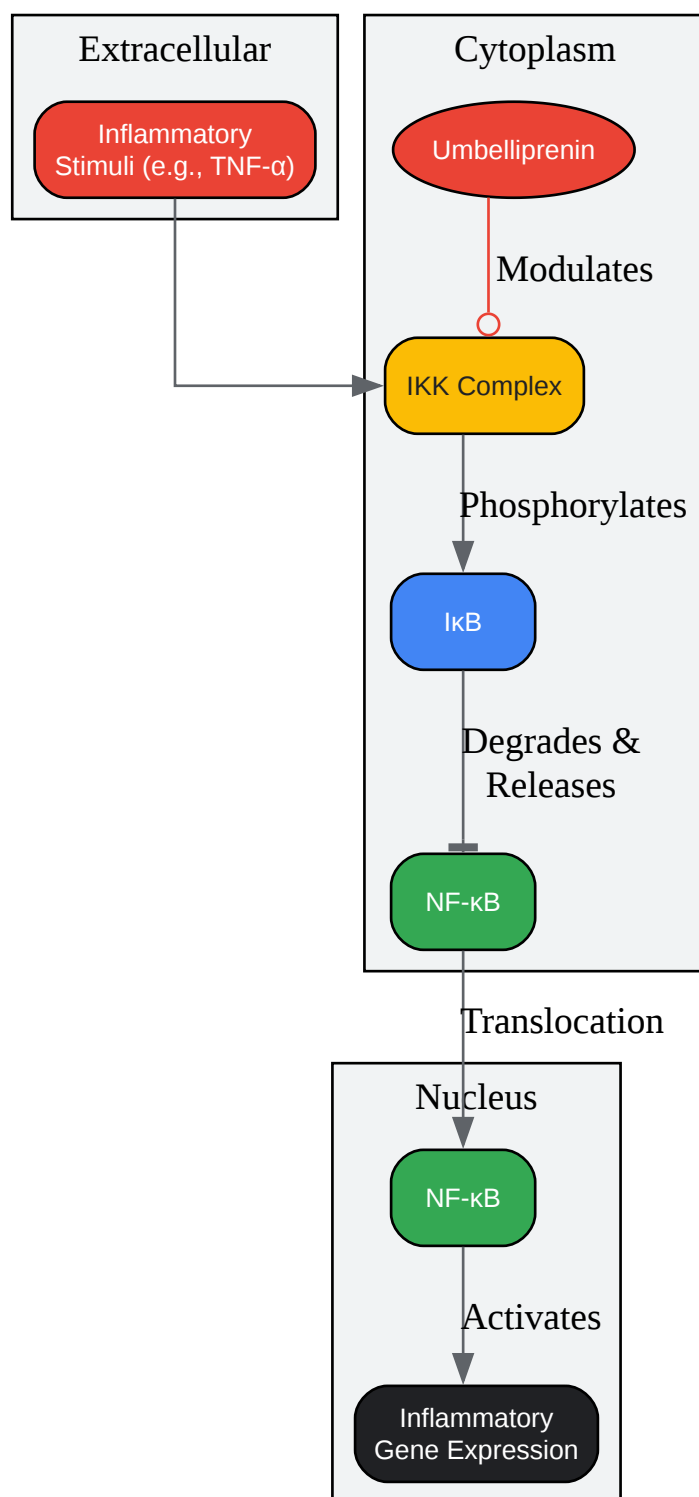
Umbelliprenin has been shown to exert its biological effects by modulating several key signaling pathways involved in cell growth, proliferation, and inflammation.

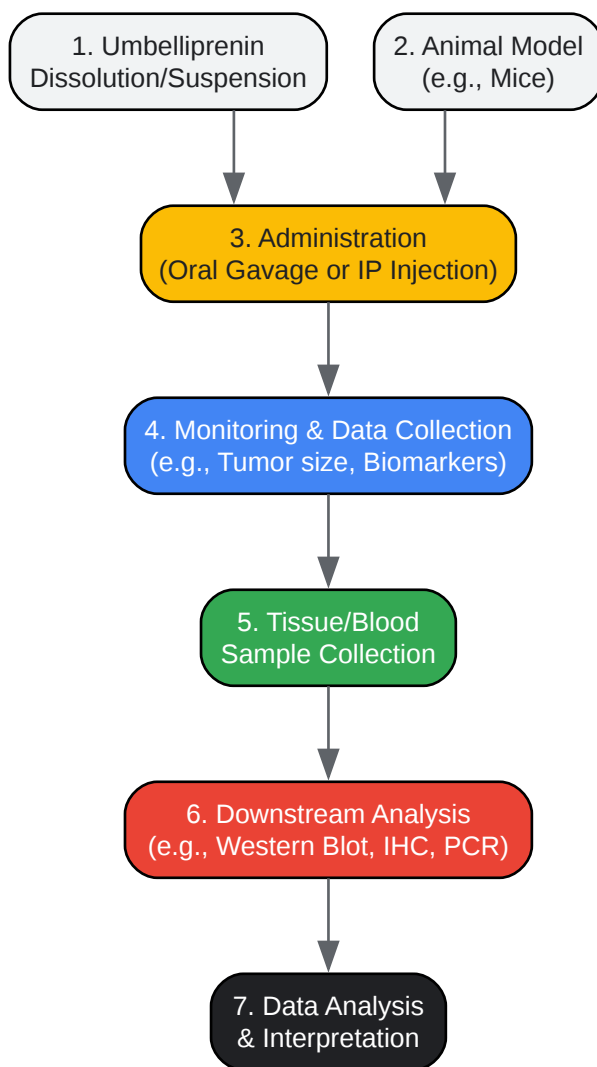
Wnt/ β -catenin Signaling Pathway

Umbelliprenin has been demonstrated to inhibit the Wnt/ β -catenin signaling pathway.[2] It can decrease the expression of key components such as Wnt-2 and β -catenin, and inhibit the nuclear translocation of β -catenin, leading to the downregulation of target genes like c-myc and Survivin.[2]









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References

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- 2. Umbelliprenin isolated from *Ferula sinkiangensis* inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed

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